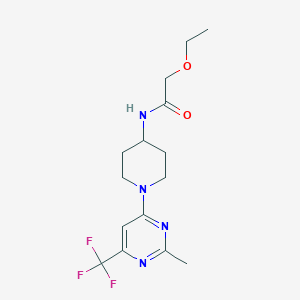
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a novel synthetic compound known for its unique structural attributes and potential applications in various fields of research, including medicinal chemistry and industrial processes. This compound, through its combination of pyrrole, oxadiazole, and furan functionalities, exhibits distinctive reactivity patterns and biological activities, making it a topic of considerable interest in scientific investigations.
科学的研究の応用
Chemistry
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is used as a building block in organic synthesis, aiding in the creation of more complex molecules for various applications.
Biology
In biological research, this compound is explored for its potential as a biochemical probe due to its ability to interact with specific molecular targets.
Medicine
Preclinical studies suggest that the compound may possess therapeutic properties, such as antimicrobial and anticancer activities, although further research is required to fully understand its medicinal potential.
Industry
The compound's unique structure makes it useful in material science for developing advanced polymers and coatings with specialized properties.
作用機序
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
将来の方向性
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multistep reactions. A common starting point is the preparation of the 1-ethyl-1H-pyrrole derivative, which is then subjected to cyclization to form the 1,2,4-oxadiazole ring. The final step often includes the attachment of the furan-2-carboxamide moiety through a series of coupling reactions, using specific catalysts and reaction conditions such as:
Temperature: Usually maintained between 0-50°C to control reaction rates.
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.
Catalysts: Transition metal catalysts like palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimization of reaction parameters to enhance yield and purity. Techniques such as continuous flow synthesis might be employed, along with advanced purification methods like high-performance liquid chromatography (HPLC) to isolate the final product.
化学反応の分析
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, categorized as follows:
Types of Reactions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Reductive conditions, often employing agents like sodium borohydride, lead to reduced forms of the compound.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, strong nucleophiles like sodium methoxide.
Major Products
The reactions yield various products depending on the conditions and reagents used, including oxidized derivatives, reduced analogs, and substituted products with altered biological or chemical properties.
類似化合物との比較
Similar Compounds
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
N-((3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
Uniqueness
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide stands out due to its specific ethyl substitution on the pyrrole ring, which influences its reactivity and interaction with biological targets compared to its methyl and propyl analogs.
特性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(19)11-6-4-8-20-11/h3-8H,2,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZHJLGLLVCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)

![2-[2-(phenylformamido)acetamido]ethyl benzoate](/img/structure/B2986270.png)
![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2986281.png)
![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)
![N-[3-[2-(2,4-Difluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2986283.png)
![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

